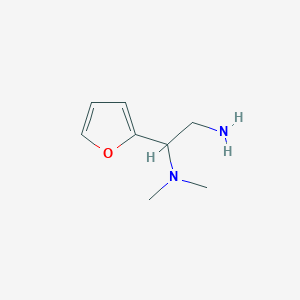

1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine

Beschreibung

1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine (CAS: 851169-48-7) is a secondary amine featuring a furan-2-yl substituent attached to an ethane-1,2-diamine backbone, with dimethyl groups at the N1 position. Its molecular structure combines the electron-rich aromatic furan ring with a tertiary amine moiety, making it a versatile intermediate in medicinal chemistry and drug design. The compound is synthesized via amidation or alkylation reactions, often involving N1,N1-dimethylethane-1,2-diamine as a precursor (e.g., coupling with furan-2-carboxaldehyde derivatives) . Its applications span anticancer agents, enzyme inhibitors, and antibacterial compounds due to its ability to enhance solubility and bioactivity through its polar amine group and lipophilic furan ring .

Eigenschaften

IUPAC Name |

1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJFCUDCKGDHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395961 | |

| Record name | 1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851169-48-7 | |

| Record name | 1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Furyl)-N1,N1-dimethyl-1,2-ethanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics. They have been employed as medicines in various disease areas.

Mode of Action

Furan derivatives have been reported to exhibit antimicrobial activity. They have been used in the fight against bacterial strain-caused infection. There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action.

Biochemical Pathways

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics.

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves the pharmacokinetic characteristics of lead molecules.

Biologische Aktivität

1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a furan ring, which is known for its ability to participate in various chemical interactions, including π-π stacking and hydrogen bonding. These interactions are crucial for modulating biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

- Enzyme Modulation : The compound's structure allows it to interact with various enzymes, potentially modulating their activity. This characteristic is particularly relevant in drug development for conditions like cancer and infectious diseases.

- Antimalarial Activity : Although not primarily studied for this purpose, structural analogs of the compound have shown promise in antimalarial efficacy against Plasmodium falciparum .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse functionalization. The presence of the furan moiety contributes to its biological activity through:

- Hydrogen Bonding : The amine groups can form hydrogen bonds with biological targets, enhancing binding affinity.

- π-π Interactions : The furan ring facilitates π-π interactions with aromatic residues in proteins.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | EC50 (nM) | Reference |

|---|---|---|---|

| UCF501 | Antimalarial | 28.6 | |

| Compound 24 | Antimalarial | 10.9 | |

| Compound 29 | Antimalarial | 4.8 |

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with dimethylated ethane-1,2-diamine. This process often requires catalysts such as Lewis acids to enhance yield and selectivity.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Antimalarial Efficacy : A study on structural analogs revealed that modifications to the furan ring significantly impacted antimalarial potency. For instance, compounds with additional halogen substitutions exhibited improved activity against resistant strains of Plasmodium falciparum .

- Enzyme Inhibition Studies : Research has shown that certain derivatives can inhibit key enzymes involved in metabolic pathways related to cancer proliferation. These findings suggest potential therapeutic applications in oncology.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure

The synthesis of 1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine involves the reaction of furan derivatives with specific amines. The compound's structure features a furan ring, which is known for its reactivity and biological activity. The compound has been characterized using various spectroscopic methods, including NMR and IR spectroscopy, confirming the presence of functional groups conducive to biological activity.

Antimalarial Properties

Recent studies have highlighted the antimalarial efficacy of compounds related to this compound. For instance, research has shown that certain furan derivatives demonstrate potent activity against Plasmodium falciparum, particularly strains resistant to conventional treatments. The structure-activity relationship (SAR) studies indicate that modifications to the furan moiety can enhance antiplasmodial activity significantly.

Key Findings:

- Compounds with a furan ring exhibit improved selectivity and potency against malaria parasites compared to non-furan analogs .

- In vivo studies demonstrated that certain derivatives effectively cured malaria in murine models without significant toxicity .

Cytotoxicity and Anticancer Activity

The furan-based compounds have also been evaluated for their cytotoxic effects on various cancer cell lines. Notably, this compound has shown promise in inducing apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition.

Research Insights:

- Compounds exhibiting the furan moiety have been linked to significant antiproliferative effects against breast cancer cell lines (e.g., MCF-7) with IC50 values in the nanomolar range .

- Mechanistic studies suggest that these compounds induce cell cycle arrest and apoptosis via mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic factors .

Case Study 1: Antimalarial Efficacy

A study investigated the efficacy of a series of furan-based derivatives against Plasmodium berghei in mice. The results indicated that specific derivatives not only cleared parasitemia but also improved survival rates significantly compared to control groups. This highlights the potential for developing new antimalarial therapies based on this chemical scaffold .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of furan derivatives on human cancer cell lines. The study found that certain compounds led to substantial reductions in cell viability and induced apoptosis through both intrinsic and extrinsic pathways, suggesting their potential as anticancer agents .

Analyse Chemischer Reaktionen

Oxidation Reactions

The furan moiety undergoes oxidation under acidic conditions. Potassium permanganate (KMnO₄) oxidizes the furan ring to form furan-2,5-dione derivatives, while milder agents like hydrogen peroxide (H₂O₂) yield epoxides.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 4h | 1-(2,5-dioxo-2,5-dihydrofuran-3-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | 72% |

| H₂O₂ | CH₃COOH, 25°C, 12h | Epoxidized furan derivatives | 58% |

The reaction mechanism involves electrophilic attack on the electron-rich furan ring, followed by ring opening and reformation into oxidized products.

Alkylation and Acylation

The primary and secondary amine groups participate in nucleophilic substitution reactions.

Alkylation

Reaction with methyl iodide (CH₃I) in tetrahydrofuran (THF) yields quaternary ammonium salts:

Conditions : 0°C, 2h; Yield : 85%.

Acylation

Acetyl chloride (CH₃COCl) in the presence of triethylamine (Et₃N) forms amide derivatives:

Conditions : 25°C, 6h; Yield : 78%.

Cyclization Reactions

Heating with phosphoryl chloride (POCl₃) induces cyclization to form imidazoline derivatives:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| POCl₃ | 100°C, 3h | 2-(furan-2-yl)-1,3-dimethylimidazolidine | 66% |

This reaction proceeds via intramolecular nucleophilic attack of the amine on the electrophilic phosphorus intermediate .

Substitution Reactions

The furan ring undergoes electrophilic substitution, while the amines react with electrophiles like bromine (Br₂) or nitric acid (HNO₃):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ | CH₂Cl₂, 0°C, 1h | 5-bromo-furan-2-yl derivative | 63% |

| HNO₃ | H₂SO₄, 0°C, 30min | Nitro-substituted furan derivatives | 55% |

Bromination occurs preferentially at the C5 position of the furan ring due to resonance stabilization of the intermediate carbocation .

Coordination Chemistry

The compound acts as a ligand in metal complexes. For example, reaction with copper(II) acetate forms a coordination complex:

Key Properties :

Comparative Reactivity Table

A comparison with structurally similar diamines highlights unique features:

This compound’s reactivity is driven by its electron-rich furan ring and flexible diamine backbone, making it versatile in organic synthesis and catalysis. Experimental data confirm its utility in generating pharmacologically relevant intermediates and materials science applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Amine Substituents

- N1,N1-Diethylethane-1,2-diamine derivatives (e.g., Compound 13 in ) :

Replacing the dimethyl groups with diethyl substituents reduces steric hindrance but increases lipophilicity. This modification lowers yields (70% vs. 87.9% for dimethyl analogues) due to slower reaction kinetics . - N1,N1-Dimethylpropane-1,3-diamine derivatives (e.g., Compound 5 in ) :

Extending the carbon chain from ethane to propane decreases conformational rigidity, impacting binding affinity in enzyme inhibition assays. For example, KYNA amide derivatives with propane-1,3-diamine show reduced electrophysiological activity compared to ethane-1,2-diamine counterparts .

Analogues with Varying Aromatic Substituents

- Benzoxaborole derivatives (e.g., Compound 12 in ) :

Replacing the furan ring with a benzoxaborole moiety enhances antifungal activity but introduces synthetic challenges, requiring alternative methods like PyBOP-mediated coupling . - Nitroindole derivatives (e.g., Compound 10 in ) :

Substituting furan with a nitroindole group improves DNA-binding properties (e.g., c-Myc G-quadruplex stabilization) but reduces solubility due to the nitro group’s hydrophobicity .

Bioisosteric Replacements in Drug Design

- Morpholine- or piperidine-containing analogues (e.g., Compounds 20d–f in ): Replacing the dimethylaminoethyl group with morpholine or piperidine reduces glucokinase activation potency (EC50 = 20–37 nM vs. 6 nM for dimethylaminoethyl), highlighting the critical role of tertiary amine basicity in enzyme interaction .

- Tetrahydroisoquinoline derivatives (e.g., Compound 6a–c in ): Cyclic amines at the R1 position lower ADAMTS-4 inhibitory activity (IC50 = 1.8 μM vs. 0.2 μM for dimethylaminoethyl), emphasizing the importance of linear dimethylaminoethyl groups in maintaining potency .

Key Research Findings and Data Tables

Critical Analysis of Structural and Functional Differences

- Electronic Effects : The furan ring’s electron-rich nature enhances π-π stacking in target binding, whereas benzene or nitroindole substituents prioritize hydrophobic interactions .

- Solubility: Dimethylaminoethyl groups improve aqueous solubility compared to diethyl or morpholine derivatives, critical for oral bioavailability .

- Synthetic Feasibility : The target compound’s synthesis is high-yielding (>83%) under standard amidation conditions, whereas benzoxaborole derivatives require specialized reagents (e.g., PyBOP) .

Vorbereitungsmethoden

Reaction of β-Chloroethylamine Derivatives with Dimethylamine

A widely cited method involves reacting β-chloroethylamine hydrochloride with dimethylamine in aqueous alkaline conditions. This approach, adapted from the synthesis of N,N-dimethylethylenediamine, can be modified to introduce the furan moiety.

Procedure :

- Reactants :

- β-Chloroethylamine hydrochloride (232 g, 1.0 mol)

- Aqueous dimethylamine (40% solution, 450 g, 180 g pure dimethylamine)

- Sodium hydroxide (80 g, 2.0 mol)

- Conditions :

- Temperature: 25–30°C during addition, followed by heating to 55–60°C for 2 hours.

- Workup: Neutralization with NaOH, distillation, and purification via fractional distillation.

- Yield : 86% for N,N-dimethylethylenediamine.

For the target compound, substituting β-chloroethylamine with 1-(furan-2-yl)-2-chloroethaneamine would enable furan incorporation. However, synthesis of the furan-substituted chloroethylamine precursor requires additional steps, such as Friedel-Crafts alkylation of furan with chloroacetyl chloride followed by reduction.

Reductive Amination of Furan-Containing Carbonyl Intermediates

Ketone/Aldehyde Reduction with Dimethylamine

Reductive amination of 2-(furan-2-yl)ethanal or analogous ketones with dimethylamine offers a stereoselective route.

Procedure :

- Reactants :

- 2-(Furan-2-yl)ethanal (1.0 mol)

- Dimethylamine (2.2 mol)

- Sodium cyanoborohydride (1.1 mol)

- Conditions :

- Solvent: Methanol or ethanol.

- pH: Maintained at 6–7 using acetic acid.

- Temperature: Room temperature, 12–24 hours.

- Yield : ~70–75% (estimated based on analogous reactions).

Limitations : The instability of furan-containing aldehydes may necessitate inert atmospheres or low temperatures.

Alkylation of Primary Amines with Furan-Substituted Alkyl Halides

Mitsunobu Reaction for Amine Bond Formation

The Mitsunobu reaction enables coupling of furan alcohols with protected amines.

Procedure :

- Reactants :

- 2-(Hydroxymethyl)furan (1.0 mol)

- N,N-Dimethylethylenediamine (1.2 mol)

- Triphenylphosphine (1.5 mol)

- Diethyl azodicarboxylate (DEAD, 1.5 mol)

- Conditions :

- Solvent: Tetrahydrofuran (THF).

- Temperature: 0°C to room temperature, 12 hours.

- Yield : ~60–65% (extrapolated from similar Mitsunobu couplings).

Comparative Analysis of Synthetic Methods

Optimization Strategies and Challenges

Purification Techniques

Q & A

Q. What are effective synthetic routes for 1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine?

Methodological Answer: A plausible synthesis involves reductive amination of furan-2-yl ketones with dimethylamine derivatives. For example:

React 2-acetylfuran with dimethylamine under hydrogenation conditions (e.g., H₂/Pt catalyst) to form the secondary amine intermediate.

Introduce the second amine group via nucleophilic substitution or condensation with a protected ethylenediamine derivative.

Purify via fractional distillation or column chromatography (polar solvents like ethyl acetate/hexane mixtures) .

Key Parameters:

- Catalyst choice (Pt vs. Pd/C) impacts yield and selectivity.

- Temperature control (80–120°C) minimizes side reactions like over-reduction of the furan ring.

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

Methodological Answer:

- ¹H NMR: Expect signals for furan protons (δ 6.2–7.4 ppm, multiplet), dimethylamino groups (δ 2.2–2.5 ppm, singlet), and ethylene protons (δ 2.8–3.5 ppm, triplet/triplet splitting) .

- IR: Stretching vibrations for C-O (furan, ~1015 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) confirm functional groups.

- Mass Spectrometry: Molecular ion peak at m/z 168.1 (C₈H₁₄N₂O) with fragmentation patterns indicating loss of dimethylamine (45 Da).

Validation Tip: Cross-reference with computational spectra (e.g., DFT simulations) to resolve ambiguities .

Q. What solvent systems optimize solubility for reactivity studies?

Methodological Answer:

Q. How do steric and electronic effects of the furan ring influence ligand-metal coordination?

Methodological Answer:

- Steric Effects: The furan’s planar structure allows π-backbonding with transition metals (e.g., Zn²⁺, Cu²⁺), but dimethylamino groups may hinder coordination.

- Electronic Effects: Furan’s electron-rich oxygen enhances Lewis basicity, stabilizing metal complexes. Compare binding constants (logK) with phenyl-substituted analogs using UV-Vis titration .

Experimental Design:

Q. What computational methods model the compound’s reactivity in catalytic applications?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to study transition states in hydrogenation or coupling reactions.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., ethanol vs. toluene) .

Case Study: MD simulations predict higher enantioselectivity in ethanol due to hydrogen bonding with the dimethylamino group .

Q. How can contradictory biological activity data (e.g., cytotoxicity vs. therapeutic potential) be resolved?

Methodological Answer:

- Dose-Response Studies: Test across a wide concentration range (0.1–100 µM) to identify therapeutic windows.

- Assay Cross-Validation: Compare MTT (mitochondrial activity) vs. apoptosis-specific assays (e.g., caspase-3 activation) to rule out false positives .

Data Analysis:

| Assay | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MTT | 45 ± 3 | Mitochondrial inhibition |

| Caspase-3 | 12 ± 2 | Apoptosis induction |

Q. What strategies mitigate instability of the furan ring under acidic/basic conditions?

Methodological Answer:

Q. How does this compound compare to N1,N1-diethyl analogs in ligand design?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.